
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide, also known as CCP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. CCP-115 belongs to the class of cyclopropyl compounds, which are known for their unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, epilepsy, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In epilepsy research, this compound has been found to reduce seizure activity in animal models. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Wirkmechanismus
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide exerts its biological effects by modulating the activity of various enzymes and receptors in the body. One of the key targets of this compound is the voltage-gated sodium channel, which plays a crucial role in the generation and propagation of action potentials in neurons. This compound has been shown to inhibit the activity of this channel, leading to reduced neuronal excitability and seizure activity. This compound also modulates the activity of other ion channels, such as the calcium channel and the potassium channel, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the body. In addition to its effects on ion channels, this compound also modulates the activity of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and epigenetic regulation. This compound also modulates the activity of the mTOR signaling pathway, which is involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide has several advantages for lab experiments, including its high potency and selectivity for its target molecules. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. These limitations must be taken into account when designing experiments with this compound.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the long-term effects of this compound on the body and to optimize its dosing and administration regimens.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. Its unique chemical and biological properties make it an attractive target for drug development and research. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-(1-Cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide involves a multistep process that starts with the reaction of 1-cyanocyclopropane carboxylic acid with 2,2-difluorocyclopropanol in the presence of a catalyst. This reaction produces the intermediate compound, which is then treated with benzoyl chloride to yield this compound. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(2,2-difluorocyclopropyl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-14(16)7-11(14)20-10-3-1-9(2-4-10)12(19)18-13(8-17)5-6-13/h1-4,11H,5-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJOCPKBNPRGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(C=C2)OC3CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


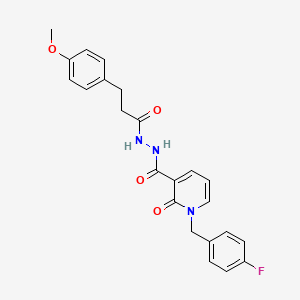
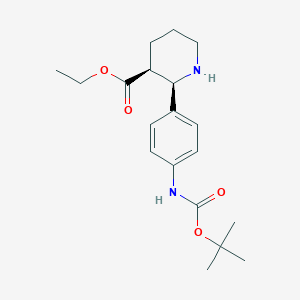



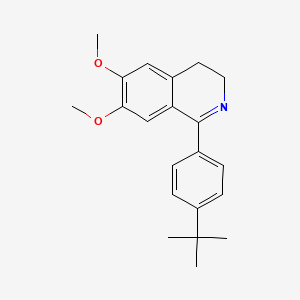
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)
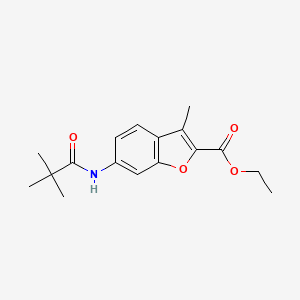
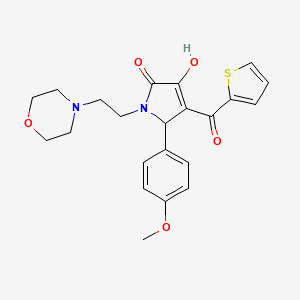
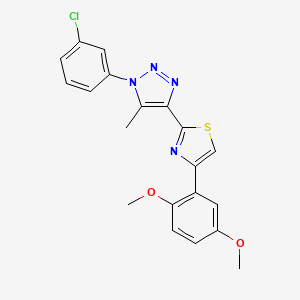

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)